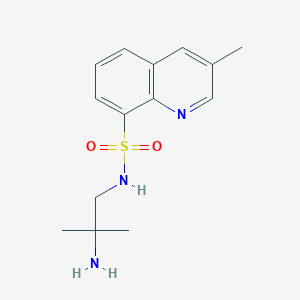
1-N-(5-chloropyrimidin-2-yl)-2-ethylbutane-1,2-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-N-(5-chloropyrimidin-2-yl)-2-ethylbutane-1,2-diamine, also known as CPB-EBD, is a chemical compound that has gained significant attention in the field of scientific research. It belongs to the class of small molecule inhibitors and has been extensively studied for its potential therapeutic applications.
Wirkmechanismus
1-N-(5-chloropyrimidin-2-yl)-2-ethylbutane-1,2-diamine exerts its pharmacological effects by selectively targeting and inhibiting the activity of certain enzymes and signaling pathways. It has been shown to inhibit the activity of protein kinases such as Aurora kinases and receptor tyrosine kinases like EGFR and HER2. 1-N-(5-chloropyrimidin-2-yl)-2-ethylbutane-1,2-diamine has also been found to inhibit the activity of certain transcription factors like NF-kB and STAT3, which are involved in the regulation of inflammation and immune response.
Biochemical and Physiological Effects:
1-N-(5-chloropyrimidin-2-yl)-2-ethylbutane-1,2-diamine has been shown to have various biochemical and physiological effects on cells and tissues. It has been found to induce cell cycle arrest and apoptosis in cancer cells by inhibiting the activity of Aurora kinases. 1-N-(5-chloropyrimidin-2-yl)-2-ethylbutane-1,2-diamine has also been shown to inhibit the migration and invasion of cancer cells by suppressing the activity of EGFR and HER2. In addition, 1-N-(5-chloropyrimidin-2-yl)-2-ethylbutane-1,2-diamine has been found to have anti-inflammatory and neuroprotective effects by inhibiting the activity of NF-kB and STAT3.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-N-(5-chloropyrimidin-2-yl)-2-ethylbutane-1,2-diamine in lab experiments include its selectivity and potency in inhibiting specific enzymes and signaling pathways. 1-N-(5-chloropyrimidin-2-yl)-2-ethylbutane-1,2-diamine has also been found to have low toxicity and good pharmacokinetic properties, making it a promising candidate for further development as a therapeutic agent. However, the limitations of using 1-N-(5-chloropyrimidin-2-yl)-2-ethylbutane-1,2-diamine in lab experiments include its high cost and limited availability, which may hinder its widespread use in research.
Zukünftige Richtungen
There are several future directions for the research and development of 1-N-(5-chloropyrimidin-2-yl)-2-ethylbutane-1,2-diamine. One direction is to explore its potential therapeutic applications in other diseases such as autoimmune disorders and infectious diseases. Another direction is to develop more potent and selective derivatives of 1-N-(5-chloropyrimidin-2-yl)-2-ethylbutane-1,2-diamine that can overcome its limitations and improve its efficacy. Furthermore, the use of 1-N-(5-chloropyrimidin-2-yl)-2-ethylbutane-1,2-diamine in combination with other drugs or therapies may also be explored to enhance its therapeutic effects.
Synthesemethoden
1-N-(5-chloropyrimidin-2-yl)-2-ethylbutane-1,2-diamine can be synthesized using a multistep process that involves the reaction of 5-chloropyrimidine-2-carboxylic acid with 2-amino-3-ethyl-1-butanol in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then treated with a reducing agent like sodium borohydride to obtain the final product.
Wissenschaftliche Forschungsanwendungen
1-N-(5-chloropyrimidin-2-yl)-2-ethylbutane-1,2-diamine has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. It has been shown to inhibit the activity of certain enzymes and signaling pathways that are involved in the pathogenesis of these diseases. 1-N-(5-chloropyrimidin-2-yl)-2-ethylbutane-1,2-diamine has been found to be particularly effective in inhibiting the growth and proliferation of cancer cells in vitro and in vivo.
Eigenschaften
IUPAC Name |
1-N-(5-chloropyrimidin-2-yl)-2-ethylbutane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17ClN4/c1-3-10(12,4-2)7-15-9-13-5-8(11)6-14-9/h5-6H,3-4,7,12H2,1-2H3,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYEKLSWRBURRIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(CNC1=NC=C(C=N1)Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2,5-dimethylphenyl)-N-[6-(methylamino)pyridin-3-yl]acetamide](/img/structure/B6646349.png)
![2-[[2-(Oxan-4-yl)acetyl]amino]pyridine-4-carboxylic acid](/img/structure/B6646356.png)



![2-[(4-Acetyl-1-methylpyrrole-2-carbonyl)amino]-2-thiophen-2-ylacetic acid](/img/structure/B6646375.png)
![4-(Imidazo[1,2-a]pyridine-2-carbonylamino)oxane-4-carboxylic acid](/img/structure/B6646381.png)
![4-amino-N-[1-(2,4-dimethylphenyl)ethyl]oxane-4-carboxamide](/img/structure/B6646387.png)




![1-[5-[(3S)-3-aminopyrrolidin-1-yl]sulfonyl-2,3-dihydroindol-1-yl]ethanone](/img/structure/B6646419.png)
